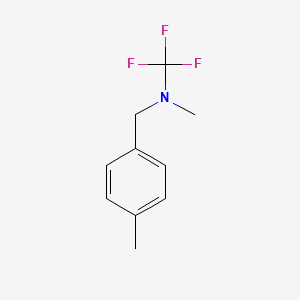
1,1,1-trifluoro-N-methyl-N-(4-methylbenzyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-trifluoro-N-methyl-N-(4-methylbenzyl)methanamine is an organic compound with the molecular formula C10H12F3N This compound is characterized by the presence of trifluoromethyl and methylbenzyl groups attached to a methanamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-N-methyl-N-(4-methylbenzyl)methanamine typically involves the reaction of 4-methylbenzylamine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethyl iodide. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified using distillation or recrystallization techniques.
化学反応の分析
Types of Reactions
1,1,1-trifluoro-N-methyl-N-(4-methylbenzyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxidized amine derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine products with nucleophiles.
科学的研究の応用
1,1,1-trifluoro-N-methyl-N-(4-methylbenzyl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,1,1-trifluoro-N-methyl-N-(4-methylbenzyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest.
類似化合物との比較
Similar Compounds
- 1,1,1-trifluoro-N-methyl-N-(4-nitrobenzyl)methanamine
- 1,1,1-trifluoro-N-methyl-N-(4-chlorobenzyl)methanamine
- 1,1,1-trifluoro-N-methyl-N-(4-fluorobenzyl)methanamine
Uniqueness
1,1,1-trifluoro-N-methyl-N-(4-methylbenzyl)methanamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H12F3N |
|---|---|
分子量 |
203.20 g/mol |
IUPAC名 |
1,1,1-trifluoro-N-methyl-N-[(4-methylphenyl)methyl]methanamine |
InChI |
InChI=1S/C10H12F3N/c1-8-3-5-9(6-4-8)7-14(2)10(11,12)13/h3-6H,7H2,1-2H3 |
InChIキー |
JJAYBPDEPIGEII-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CN(C)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 7-(chloromethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13959644.png)

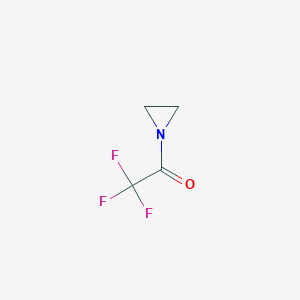


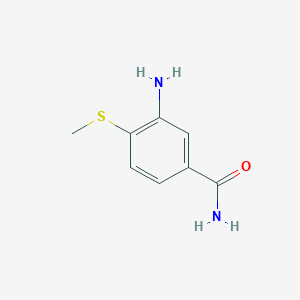
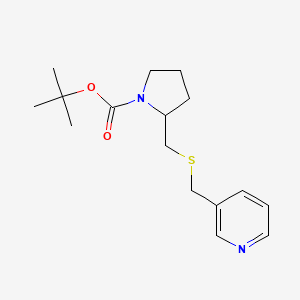
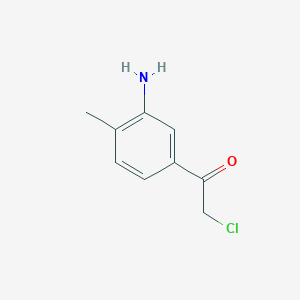


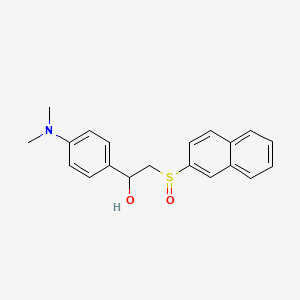
![1,3-Dimethyl[1]benzothieno[2,3-c]pyridine](/img/structure/B13959706.png)
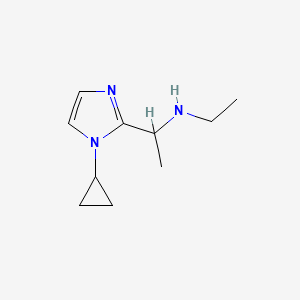
![1-(2,4-dichlorophenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B13959711.png)
